molecular formula C10H11BO2S B1625031 2,3-Dimethylbenzo[b]thiophene-7-boronic acid CAS No. 475288-40-5

2,3-Dimethylbenzo[b]thiophene-7-boronic acid

Cat. No. B1625031
CAS RN: 475288-40-5
M. Wt: 206.07 g/mol
InChI Key: VWDREGUFPLPEPN-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzo[b]thiophene-7-boronic acid is a chemical compound with the molecular formula C10H11BO2S . It has a molecular weight of 206.06914 . This compound is a subclass of organoborane compounds used in cross-coupling reactions .


Synthesis Analysis

The synthesis of 2,3-Dimethylbenzo[b]thiophene derivatives has been achieved via Suzuki coupling reactions in moderate to good yields (59–79%) . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbenzo[b]thiophene-7-boronic acid consists of a benzo[b]thiophene core with two methyl groups at the 2 and 3 positions and a boronic acid group at the 7 position .


Chemical Reactions Analysis

The compound is known to participate in palladium (0) Suzuki–Miyaura cross-coupling reactions . The synthesized compounds were evaluated for their antithrombolytic, biofilm inhibition, and hemolytic potential .

properties

IUPAC Name

(2,3-dimethyl-1-benzothiophen-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO2S/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDREGUFPLPEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C(=C(S2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455410
Record name (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzo[b]thiophene-7-boronic acid

CAS RN

475288-40-5
Record name (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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